N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-Chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide is a substituted acetamide derivative featuring a 2-chloro-5-nitrophenyl group attached to the acetamide nitrogen and a thiophen-2-yl moiety at the α-carbon.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(15(17)18)6-11(10)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYPJWWVKVVKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-thiopheneacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thienyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(2-Amino-5-nitrophenyl)-2-(2-thienyl)ethanamide.
Substitution: this compound derivatives with various substituents.
Oxidation: N-(2-Chloro-5-nitrophenyl)-2-(2-thienylsulfonyl)ethanamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the thienyl group can engage in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic systems, or acetamide side chains. Key examples include:
a) N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide ()
- Structural Difference: Replaces the 2-chloro-5-nitrophenyl group with a 3-cyanothiophen-2-yl moiety.
- Synthesis : Synthesized via acyl chloride intermediates, similar to methods used for chloroacetamides .
b) N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide ()
- Structural Difference : Incorporates a triazolothiadiazole ring system fused to the thiophene.
- Biological Activity : Exhibits potent inhibitory activity against CDK5/p25 (IC₅₀ = 42 ± 1 nM), highlighting how heterocyclic extensions enhance enzyme binding .
c) 2-Amino-N-[3-(2-Chlorobenzoyl)-5-Ethyl-Thiophen-2-yl]Acetamide ()
- Structural Difference : Features a 2-chlorobenzoyl group and ethyl substituent on the thiophene ring.
- This analog has demonstrated in vitro anti-breast cancer activity .
Physicochemical Properties
The substituents significantly influence melting points, solubility, and stability:
Key Observations :
- Extended conjugated systems (e.g., thienopyrimidine in ) elevate melting points due to enhanced crystallinity .
Biological Activity
N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a nitro group, and a thiophene ring, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the same class. For instance, derivatives similar to this compound demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 4a | 0.22 | 0.50 | Bactericidal |
| 5a | 0.25 | 0.55 | Bactericidal |
| 7b | 0.23 | 0.52 | Bactericidal |
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. In particular, it has shown activity against neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitors of nSMase2 can modulate exosome release from cells, which is critical for cellular communication and implicated in various pathological conditions .
Table 2: Enzyme Inhibition Data
| Compound ID | Enzyme Target | IC50 (nM) |
|---|---|---|
| PDDC | nSMase2 | 300 |
| 7b | DNA gyrase | 12.27 |
| 7b | DHFR | 0.52 |
The mechanism by which this compound exerts its biological effects is thought to involve binding to specific molecular targets, thereby inhibiting their activity. For example, the presence of the nitro group may facilitate interactions with nucleophilic sites on target proteins, leading to alterations in enzymatic activity and downstream signaling pathways.
Case Studies
- Neurodegenerative Disease Models : In preclinical studies involving mouse models of Alzheimer's disease, compounds similar to this compound exhibited significant reductions in cognitive impairment when administered as nSMase2 inhibitors .
- Antimicrobial Efficacy : A series of derivatives were tested for their antimicrobial efficacy, with one compound demonstrating a synergistic effect when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Q & A
Q. What are the recommended synthetic routes for N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via sequential acylation and nitration reactions. A starting material such as 2-chloro-5-nitrophenylamine can undergo acylation with a thiophene-containing acetyl chloride derivative. Critical parameters include:
- Temperature control : Maintaining 0–5°C during acylation to prevent side reactions (e.g., over-nitration) .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity, while aqueous workup ensures byproduct removal .
- Catalysis : Acidic conditions (e.g., H₂SO₄) for nitration improve regioselectivity .
Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) .
Q. How should researchers confirm the structural integrity and purity of this compound?
Standard characterization protocols include:
- NMR spectroscopy :
- ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons on nitrophenyl), δ 6.8–7.3 ppm (thiophene protons), and δ 2.5 ppm (acetamide methyl group) confirm connectivity .
- ¹³C NMR: Carbonyl signals near 170 ppm validate the acetamide group .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1540 cm⁻¹ (NO₂) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., 323.03 g/mol for C₁₂H₈ClN₂O₃S) .
Purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrophenyl and thiophene moieties in cross-coupling reactions?
The electron-withdrawing nitro group activates the aryl chloride for nucleophilic aromatic substitution (SNAr), while the thiophene’s electron-rich sulfur enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
- Kinetic studies : Nitrophenyl reactivity follows second-order kinetics in SNAr with thiols or amines .
- DFT calculations : The LUMO of the nitrophenyl group (-5.2 eV) aligns with nucleophile HOMOs, facilitating electron transfer .
- Side reactions : Competing reduction of the nitro group to NH₂ may occur under basic conditions, requiring inert atmospheres .
Q. How can crystallographic data resolve contradictions in reported solubility and stability profiles?
Single-crystal X-ray diffraction reveals intermolecular interactions influencing stability:
- Hydrogen bonding : N–H⋯O=C acetamide interactions (2.8–3.0 Å) enhance crystalline stability .
- π-Stacking : Thiophene-nitrophenyl face-to-face stacking (3.4 Å spacing) reduces solubility in nonpolar solvents .
Contradictions in solubility (e.g., DMSO vs. ethanol) arise from polymorphic variations, resolved via PXRD to identify dominant crystal forms .
Q. What computational methods predict bioactivity, and how do they align with experimental assays?
- Molecular docking : The acetamide’s carbonyl oxygen forms hydrogen bonds with kinase ATP-binding sites (docking score ≤-8.0 kcal/mol) .
- ADMET predictions : Moderate logP (~2.5) suggests blood-brain barrier permeability but may limit aqueous solubility .
Experimental validation via enzyme inhibition assays (e.g., IC₅₀ ≤10 μM for tyrosine kinases) is critical, as computational models may overestimate affinity due to rigid-body approximations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
Yield variations (40–75%) often stem from:
- Impurity of starting materials : HPLC-grade reagents improve consistency .
- Temperature gradients : Microscale reactions in controlled reactors (e.g., flow chemistry) reduce hotspots .
- Workup protocols : Acidic washes (pH 3–4) remove unreacted amines, as confirmed by LC-MS tracking .
Methodological Recommendations
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Freeze-drying under argon prevents hydrolysis of the acetamide group .
- Additives : 1% BHT (butylated hydroxytoluene) inhibits nitro group radical degradation .
Stability assays (e.g., 6-month accelerated aging at 25°C/60% RH) confirm integrity via comparative NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
